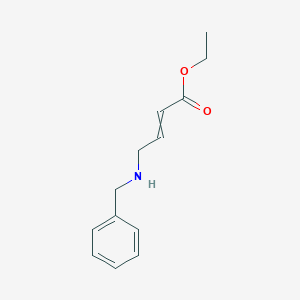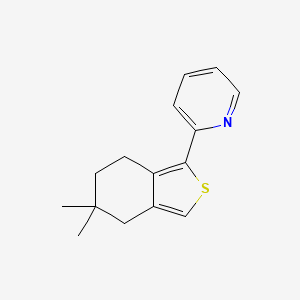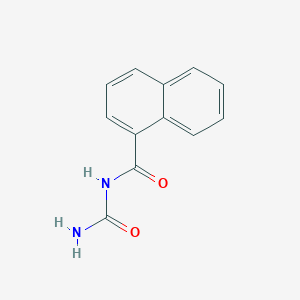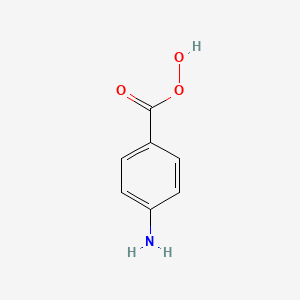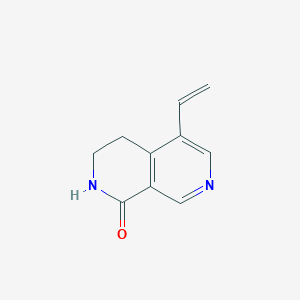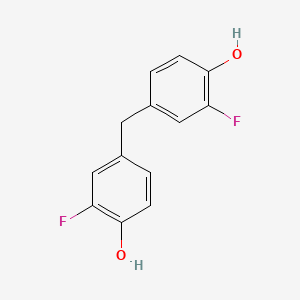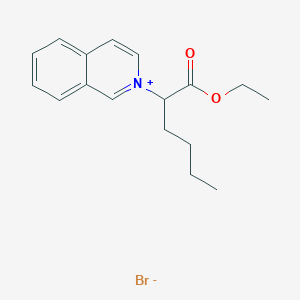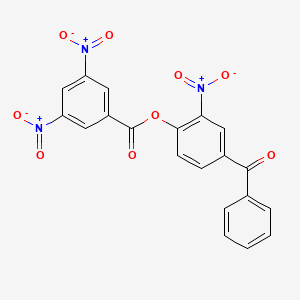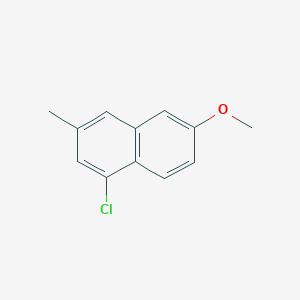![molecular formula C17H15NO2 B14271607 1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione CAS No. 141734-96-5](/img/structure/B14271607.png)
1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring fused with a biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione typically involves the use of acetates and acrylamides as starting materials. A common method includes the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, making it environmentally friendly and efficient.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up to achieve kilo-scale quantities. The robust protocol allows for the synthesis of various derivatives, including CRBN ligands and drugs like Aminoglutethimide and Niraparib . The process involves multiple steps, including protection, cyclization, and deprotection, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can be further utilized in organic synthesis and drug development .
Wissenschaftliche Forschungsanwendungen
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a core structure in the design of drugs, including CRBN ligands and PROTAC drugs.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for CRBN, a protein involved in the ubiquitin-proteasome system. This interaction leads to the degradation of target proteins, making it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione is unique due to its biphenyl group, which imparts additional stability and potential for diverse chemical modifications. This structural feature distinguishes it from simpler piperidine derivatives and enhances its utility in various applications .
Eigenschaften
CAS-Nummer |
141734-96-5 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-(2-phenylphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-11-6-12-17(20)18(16)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI-Schlüssel |
SDIHGWFWVLGCSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)

